tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions. The compound’s structure includes a tert-butyl group, an oxazole ring, and a carbamate moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazole derivative. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent . This method provides high yields and is widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar conditions as those used in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxazole ring can produce various reduced derivatives.
Scientific Research Applications
tert-Butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and as an intermediate in drug development.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate involves its role as a protecting group for amines. The carbamate group can be easily removed under acidic conditions, releasing the free amine for further reactions. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
N-Boc-ethanolamine: Another carbamate used in peptide synthesis.
N-Boc-ethylenediamine: Used as a protecting group for diamines.
Uniqueness
tert-Butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate is unique due to its combination of a tert-butyl group, an oxazole ring, and a carbamate moiety. This structure provides enhanced stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H16N2O4 |
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Molecular Weight |
228.24 g/mol |
IUPAC Name |
tert-butyl N-[[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-5-8-11-4-7(6-13)15-8/h4,13H,5-6H2,1-3H3,(H,12,14) |
InChI Key |
XNOPYMSUPSPDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(O1)CO |
Origin of Product |
United States |
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